葎草酮 C

描述

Lupulone C is a natural compound found in Humulus lupulus (commonly known as hops). Hops are economically significant plants cultivated worldwide for their female inflorescences, often referred to as “hop cones” or simply “hops.” These glandular hairs within the hop strobiles (lupulin glands) produce a bitter, resinous substance that plays a crucial role in beer brewing, baking, and even pharmaceutical applications .

Synthesis Analysis

The synthesis of Lupulone C involves intricate pathways, including biosynthetic steps within the hop plant. Researchers have successfully developed methods for synthesizing beta acids or lupulones, which are known for their diverse properties, including anti-cancer, anti-inflammatory, anti-oxidative, and antimicrobial activities .

Molecular Structure Analysis

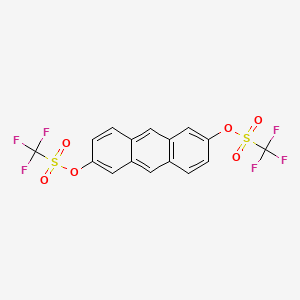

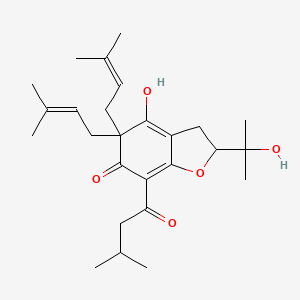

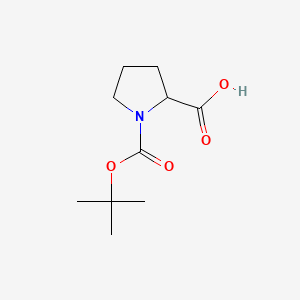

The molecular structure of Lupulone C is characterized by its prenylated polyketide framework. It belongs to a series of related compounds, including colupulone and other lupulones. These molecules exhibit unique chemical features, such as the presence of prenyl groups and aromatic rings. Analyzing the exact arrangement of atoms and functional groups within Lupulone C provides insights into its biological activity .

Chemical Reactions Analysis

Lupulone C participates in various chemical reactions, both within the hop plant and potentially in other contexts. Investigating its reactivity, stability, and potential transformations under different conditions sheds light on its behavior. Researchers have explored its interactions with other compounds, including enzymes and reactive species .

科学研究应用

抗菌活性

- 抑制家禽致病菌: 葎草酮对鸡只中梭状芽孢杆菌表现出显着的抗菌活性,表明其在禽类养殖中具有作为抗生素替代品的潜力。通过水给药时,它有效降低了胃肠道中的致病梭状芽孢杆菌水平 (Siragusa 等人,2008)。

- 协同抗菌作用: 研究表明,葎草酮与某些抗生素(如多粘菌素 B 硫酸盐和妥布霉素)之间对各种细菌(包括革兰氏阳性菌株)存在积极的协同作用。这种协同作用可能导致新的抗菌剂配方 (Natarajan 等人,2008)。

癌症研究

- 诱导癌细胞凋亡: 研究表明,葎草酮可以激活结肠癌细胞中的凋亡途径,包括 TRAIL 敏感和 TRAIL 抗性的细胞。它突出了其在癌症治疗中的潜力,特别是其克服转移细胞耐药性的能力 (Lamy 等人,2008)。

- 前列腺癌中的抗癌活性: 葎草酮及其衍生物对前列腺癌细胞表现出有效的抗癌活性。这些化合物诱导凋亡和自噬,表明它们作为治疗剂的潜力 (Mouratidis 等人,2013)。

抗氧化剂和活性物质相互作用

- 与 1-羟乙基自由基的反应性: 葎草酮对 1-羟乙基自由基表现出高反应性,这一特性与葎草酮用于其抗菌性能的食品和生物乙醇行业相关 (De Almeida 等人,2012)。

抗血管生成特性

- 抑制血管生成: 葎草酮已证明具有抑制血管生成的能力,血管生成是肿瘤发展的一个关键过程。这种作用在体外和体内均有观察到,将葎草酮定位为一种潜在的化学预防剂 (Siegel 等人,2008)。

对肠道微生物群的影响

- 对鸡肠道微生物群的影响: 在家禽中施用葎草酮可以显着改变肠道微生物群,特别是减少致病性梭状芽孢杆菌,而不会显着影响整体微生物群。这表明它在禽类养殖中用作植物剂 (Tillman 等人,2011)。

治疗诊断应用

- 治疗诊断探针的开发: 对 Tc-99m 标记的葎草酮偶联 Fe3O4@TiO2 纳米复合材料的研究表明,它们在成像和治疗中的潜在应用,特别是在前列腺癌治疗中 (Tutun 等人,2021)。

作用机制

- Anti-cancer Activity : Lupulone C inhibits the growth of certain cancer cells, such as SW620 colon cancer cells and liver cancer cells (HCC). It may interfere with cellular processes or signaling pathways involved in cancer progression .

- Cytochrome P-450 Inhibition : Co-lupulone has been shown to inhibit the activation of cytochrome P-450 procarcinogens, which play a role in metabolizing xenobiotics and carcinogens .

属性

IUPAC Name |

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-(3-methylbutanoyl)-5,5-bis(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-15(2)9-11-26(12-10-16(3)4)23(28)18-14-20(25(7,8)30)31-22(18)21(24(26)29)19(27)13-17(5)6/h9-10,17,20,28,30H,11-14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUJFSCSONDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lupulone C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)